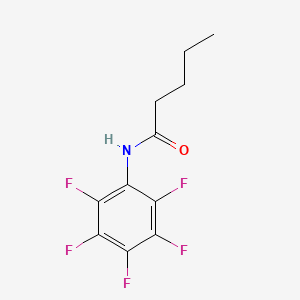

N-(pentafluorophenyl)pentanamide

Description

Properties

Molecular Formula |

C11H10F5NO |

|---|---|

Molecular Weight |

267.19 g/mol |

IUPAC Name |

N-(2,3,4,5,6-pentafluorophenyl)pentanamide |

InChI |

InChI=1S/C11H10F5NO/c1-2-3-4-5(18)17-11-9(15)7(13)6(12)8(14)10(11)16/h2-4H2,1H3,(H,17,18) |

InChI Key |

ADYUICOKNOJPEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NC1=C(C(=C(C(=C1F)F)F)F)F |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N Pentafluorophenyl Pentanamide and Analogous Structures

Direct Amidation Approaches to N-(pentafluorophenyl)pentanamide Synthesis

Direct amidation involves the formation of an amide bond directly from a carboxylic acid and an amine. This is the most straightforward conceptual route, though it often requires specific conditions or catalysts to proceed efficiently. The primary challenge in direct amidation is the removal of the water molecule formed as a byproduct, which can otherwise lead to an unfavorable equilibrium. mdpi.comencyclopedia.pub

Conventional Amide Bond Formation Techniques

Traditional methods for forming amide bonds, including the synthesis of N-(pentafluorophenyl)pentanamide, typically involve the reaction of a carboxylic acid with an amine. researchgate.net To drive this condensation reaction, which produces water as a byproduct, several strategies are employed. One common method is thermal amidation, which uses heat to drive off the water, often with azeotropic removal using a Dean-Stark apparatus. mdpi.comencyclopedia.pub However, these conditions can be harsh and are not suitable for sensitive molecules.

A more prevalent and often milder approach is the use of coupling reagents or the activation of the carboxylic acid. The carboxylic acid (pentanoic acid) can be converted into a more reactive derivative, such as an acyl chloride (pentanoyl chloride), which then readily reacts with the amine (pentafluoroaniline). researchgate.netwikipedia.orgdiva-portal.org The high reactivity of acyl chlorides allows the reaction to proceed under less forcing conditions.

Table 1: Conventional Amidation Reaction

| Reactant 1 | Reactant 2 | Product | Key Feature |

| Pentanoic Acid | Pentafluoroaniline | N-(pentafluorophenyl)pentanamide | Requires heat or coupling agents |

| Pentanoyl Chloride | Pentafluoroaniline | N-(pentafluorophenyl)pentanamide | Highly reactive acyl chloride; reaction is typically fast |

This Schotten-Baumann reaction condition, reacting an acyl chloride with an amine, is a foundational method in organic synthesis for amide formation. diva-portal.org

Catalytic Dehydrative Amidation Employing Lewis Acids (e.g., Tris(pentafluorophenyl)borane)

Modern synthetic chemistry increasingly favors catalytic methods that avoid stoichiometric activating agents and the production of waste. Catalytic dehydrative amidation represents a significant advance in this area. acs.org Lewis acids, particularly aryl borane (B79455) catalysts like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have emerged as highly effective catalysts for the direct formation of amides from carboxylic acids and amines. acs.org

Tris(pentafluorophenyl)borane is a potent Lewis acid due to the strong electron-withdrawing nature of its three perfluorinated aryl rings. acs.org In the amidation reaction, the borane catalyst activates the carboxylic acid, facilitating the nucleophilic attack by the amine. This catalytic cycle allows for the formation of the amide bond under milder conditions and with high efficiency. Research has demonstrated that tris(pentafluorophenyl)borane can catalyze the amidation of a wide array of substrates, including aromatic and aliphatic acids and amines, with yields reaching up to 92%. acs.org This method's scalability highlights its potential for industrial applications. acs.org

Table 2: Tris(pentafluorophenyl)borane Catalyzed Amidation

| Catalyst | Reactants | Product | Advantage | Reported Yields |

| Tris(pentafluorophenyl)borane B(C₆F₅)₃ | Carboxylic Acids + Amines | Amides | Avoids stoichiometric activators, mild conditions, wide substrate scope | ≤92% acs.org |

Synthesis via Precursor Functionalization and Derivatization

An alternative to direct amidation is the synthesis of N-(pentafluorophenyl)pentanamide and its analogs through the modification of precursor molecules that already contain one of the key structural components.

Utilization of Pentafluorophenyl Esters as Acylating Reagents

Pentafluorophenyl (PFP) esters are highly effective "active esters" used in amide bond synthesis. wikipedia.orgnih.gov The pentafluorophenoxy group is an excellent leaving group, making the ester's carbonyl carbon highly susceptible to nucleophilic attack by an amine. nih.gov This reactivity has made PFP esters valuable reagents, particularly in the synthesis of peptides and for conjugating molecules to biological scaffolds under mild conditions. wikipedia.orgnih.gov Compared to other active esters, such as N-hydroxysuccinimidyl (NHS) esters, PFP esters often exhibit greater stability towards spontaneous hydrolysis while maintaining high reactivity with amines. wikipedia.orgnih.gov

In this strategy, pentanoic acid would first be converted to pentafluorophenyl pentanoate. This active ester can then be isolated and subsequently reacted with pentafluoroaniline to yield the desired N-(pentafluorophenyl)pentanamide. This two-step approach is advantageous when direct amidation is challenging or when mild reaction conditions are paramount.

Modification of Pentanoic Acid Derivatives with Pentafluoroanilines

This approach focuses on activating the pentanoic acid moiety before its reaction with pentafluoroaniline. The most common activation method is the conversion of pentanoic acid to pentanoyl chloride. wikipedia.org As an acyl halide, pentanoyl chloride is significantly more electrophilic than the parent carboxylic acid, leading to a rapid and typically high-yielding reaction with pentafluoroaniline to form the target amide. wikipedia.org This method is a classic example of nucleophilic acyl substitution.

Other activated derivatives of pentanoic acid could also be employed, such as acid anhydrides. The general principle remains the same: increasing the electrophilicity of the carbonyl carbon to facilitate the attack by the weakly nucleophilic pentafluoroaniline.

Exploitation of Poly(pentafluorophenyl acrylate) as a Polymeric Precursor for Amide Formation

A novel and powerful strategy for creating materials with amide functionalities involves the use of reactive polymers. Poly(pentafluorophenyl acrylate) (PPFPA) is a polymer that serves as a versatile precursor for post-polymerization modification. wikipedia.orgresearchgate.net The polymer backbone contains repeating pentafluorophenyl ester side groups. wikipedia.org

These activated ester functionalities are inherently reactive towards nucleophiles, especially amines. wikipedia.orgacs.org By reacting PPFPA with a desired amine, a new functional polymer, a polyacrylamide, is synthesized. This method allows for the creation of a wide range of functional materials for applications in drug delivery and the development of functional surfaces. wikipedia.org While this does not produce the discrete molecule N-(pentafluorophenyl)pentanamide, it synthesizes analogous structures where a pentanamide-like linkage is attached to a polymer backbone via reaction of the PPFPA with an amine like butylamine (B146782) (to mimic the pentyl chain) or by reacting a poly(pentyl acrylate) derivative with pentafluoroaniline. This strategy showcases the synthetic utility of the pentafluorophenyl ester group in creating complex macromolecular structures. wikipedia.orgresearchgate.netacs.org PPFPA is often preferred over other reactive polymers like poly(N-acryloyl succinimide) due to its enhanced solubility in a broader range of organic solvents and its greater hydrolytic stability. researchgate.net

Radical and Organometallic Pathways in Fluorinated Amide Synthesis

The synthesis of fluorinated amides, such as N-(pentafluorophenyl)pentanamide, can be achieved through various modern synthetic methodologies, including radical and organometallic pathways. These approaches offer unique advantages in terms of reactivity and selectivity.

Radical N-Perfluoroalkylation and Defluorination Strategies

A notable one-pot approach for the synthesis of fluorinated amides involves a radical N-perfluoroalkylation–defluorination sequence. ijarbs.comscispace.commdpi.comresearchgate.netnih.gov This method commences with the N-perfluoroalkylation of nitrosoarenes using perfluoroalkanesulfinates, which generates labile N-perfluoroalkylated hydroxylamine (B1172632) intermediates. ijarbs.comscispace.com Although these intermediates are not typically isolable, they can be readily converted into a variety of perfluoroalkylated amides, hydroxamic acids, and thioamides through a controlled defluorination pathway. scispace.com

The instability of perfluoroalkylated amines, which are prone to fluoride (B91410) elimination assisted by the nitrogen lone pair to form highly electrophilic fluoroiminium species, presents a significant challenge. ijarbs.comscispace.com However, the high reactivity of these intermediates can be harnessed for the diversification of fluorinated compounds. ijarbs.comscispace.com

The proposed mechanism for the defluorinative functionalization suggests that the defluorination of the hydroxylamine intermediate is facilitated by the nitrogen lone pair and hyperconjugation from the perfluoroalkyl group, leading to an oxaziridine (B8769555) intermediate. ijarbs.comscispace.com In the presence of a reducing agent like Zn/HCl, this intermediate is reduced to an iminoyl fluoride, which upon hydrolysis yields the final amide product. ijarbs.comscispace.com Alternatively, when a nucleophile such as potassium thioacetate (B1230152) is used, the oxaziridine intermediate is opened, leading to the formation of a thioamide. ijarbs.com

The reaction conditions for this one-pot synthesis have been optimized. For instance, substrates lacking an ortho-substituent often require dry reaction conditions and a cosolvent to achieve high yields. scispace.com

Table 1: Examples of Fluorinated Amide and Thioamide Synthesis via Radical N-Perfluoroalkylation–Defluorination

| Starting Material | Reagents | Product Type | Yield (%) | Reference |

| Nitrosobenzene | 1) Perfluoroalkanesulfinate 2) Zn/HCl | Amide | - | ijarbs.comscispace.com |

| Nitrosobenzene | 1) Perfluoroalkanesulfinate 2) KSAc | Thioamide | 57 | ijarbs.com |

| Ortho-substituted Nitrosoarenes | 1) Perfluoroalkanesulfinate 2) KSAc | Thioamide | 63-68 | ijarbs.com |

| Meta-substituted Nitrosoarenes | 1) Perfluoroalkanesulfinate 2) KSAc | Thioamide | 47-50 | ijarbs.com |

Yields are isolated yields over two steps.

Metathetical Reactions Involving Pentafluorophenyl Organometallic Precursors (e.g., Antimony(III) Diamides)

Organometallic pathways, specifically metathetical reactions, provide a viable route to N-(pentafluorophenyl) amides. A series of pentafluorophenylantimony(III) diamides with the general formula (C₆F₅)Sb(NR₂)₂ have been synthesized through the metathesis reaction of (pentafluorophenyl)antimony(III) dichloride (C₆F₅SbCl₂) with an appropriate amide or imide. ijarbs.com These reactions are typically conducted under anhydrous and oxygen-free conditions, often in the presence of triethylamine (B128534) which acts as a hydrogen chloride acceptor. ijarbs.com An alternative approach involves the interaction of C₆F₅SbCl₂ with the corresponding sodium or silver salt of the amide ligand. ijarbs.com

The resulting pentafluorophenylantimony(III) diamides are reasonably stable towards air and moisture. ijarbs.com A key aspect of their reactivity is the preferential cleavage of the antimony-nitrogen bond over the antimony-carbon (Sb-C₆F₅) bond when treated with reagents like bromine and acetic acid. ijarbs.com This selective reactivity highlights their potential as precursors for the transfer of the pentafluorophenyl group.

Furthermore, intramolecular ortho-directed metathetical fluoride/amide exchange has been observed in certain (pentafluorophenyl)amides, indicating a potential pathway for modifying the pentafluorophenyl ring itself. researchgate.net

Stereoselective and Regioselective Considerations in N-(pentafluorophenyl)pentanamide Synthesis

Control of Stereochemistry in Amide Bond Formation

The control of stereochemistry during amide bond formation is a critical aspect of modern organic synthesis, particularly when chiral centers are present in the acyl or amine component. While specific studies on the stereoselective synthesis of N-(pentafluorophenyl)pentanamide are not extensively detailed in the provided context, general principles of stereocontrol in amide synthesis are applicable.

For instance, the use of chiral auxiliaries or catalysts can induce stereoselectivity. The traceless Staudinger ligation has been employed for the highly stereoselective synthesis of α- or β-galactofuranosyl (Galf) amides from unprotected β-galactofuranosyl azide (B81097) or its acetylated analogue. nih.gov This demonstrates that with the appropriate choice of starting materials and reaction conditions, high levels of stereocontrol can be achieved in the formation of amide bonds involving complex substrates.

In the context of atropisomers, which are stereoisomers arising from restricted rotation about a single bond, organocatalytic asymmetric Paal–Knorr reactions have been developed for the atroposelective synthesis of N-N axially chiral indole (B1671886) scaffolds. researchgate.net This highlights the possibility of controlling axial chirality in amide-containing structures.

For N-(pentafluorophenyl)pentanamide, if either the pentanoyl group or a substituent on the pentafluorophenyl ring contained a stereocenter, the choice of coupling reagent and reaction conditions would be crucial to avoid epimerization. The use of pentafluorophenyl esters as activated intermediates in peptide synthesis is well-established, and these reactions are often conducted in the presence of catalysts like 1-hydroxybenzotriazole (B26582) to enhance reaction rates while minimizing racemization. psu.edu

Regiochemical Control in Fluorinated Aromatic Systems

The synthesis of N-(pentafluorophenyl)pentanamide inherently involves considerations of regioselectivity, particularly if the amide bond is formed via nucleophilic aromatic substitution (SₙAr) on a pentafluorophenyl precursor. The pentafluorophenyl group is highly susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the five fluorine atoms. mdpi.comnih.gov

Research has consistently shown that nucleophilic aromatic substitution on pentafluorophenyl rings proceeds with high regioselectivity, favoring substitution at the para-position. scispace.commdpi.comnih.gov This is attributed to the electronic stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C-4 position. The reaction of pentafluorophenyl-substituted compounds with a variety of nucleophiles, including amines, alcohols, and thiols, predominantly yields the para-substituted product. mdpi.comnih.gov

For example, the reaction of 5-(pentafluorophenyl)-dipyrrane with various amines results in regioselective substitution at the para-position of the pentafluorophenyl moiety. scispace.com Similarly, the reaction of phenothiazine (B1677639) with octafluorotoluene (B1221213) leads to exclusive substitution at the fluorine atom para to the trifluoromethyl group. nih.gov

This strong para-directing effect is a key consideration in the synthesis of N-(pentafluorophenyl)pentanamide. If the synthetic strategy involves the reaction of pentanamide (B147674) (or a related nucleophile) with a pentafluorophenyl electrophile, the amide group would be expected to substitute the fluorine atom at the position para to the point of attachment of the phenyl ring to the rest of the molecule. This predictable regioselectivity is a powerful tool for the controlled synthesis of specifically substituted pentafluorophenyl compounds.

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of Pentafluorophenyl Compounds

| Pentafluorophenyl Substrate | Nucleophile | Position of Substitution | Reference |

| 5-(Pentafluorophenyl)-dipyrrane | Amines | para | scispace.com |

| Octafluorotoluene | Phenothiazine | para (to CF₃ group) | nih.gov |

| Pentafluorophenyl-substituted quinoline | Phenol-functionalized PDI | para | mdpi.com |

| Pentafluoropyridine | Hydroxybenzaldehydes (mild conditions) | C-4 (para) | rsc.org |

Chemical Reactivity and Mechanistic Investigations of N Pentafluorophenyl Pentanamide

Reactivity of the Amide Linkage in N-(pentafluorophenyl)pentanamide

The amide bond is generally characterized by its high stability, a consequence of resonance delocalization of the nitrogen lone pair into the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, increasing its strength and creating a planar geometry. nih.govnih.gov However, the attachment of a strongly electron-withdrawing pentafluorophenyl group to the nitrogen atom significantly modulates this classical reactivity.

Amide hydrolysis is a fundamental reaction that typically requires harsh conditions, such as strong acids or bases and high temperatures, to proceed at a practical rate. arkat-usa.orgresearchgate.net The reaction mechanism is pH-dependent. researchgate.net

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and protonation of the resulting amine yields the carboxylate and pentafluoroaniline. For many N-aryl amides, the breakdown of this tetrahedral intermediate can be the rate-determining step. uregina.ca

Table 1: Factors Influencing Amide Bond Hydrolysis

| Factor | Influence on N-(pentafluorophenyl)pentanamide | Mechanism of Action |

|---|---|---|

| pH | Rate is highly pH-dependent | Acid catalysis activates the carbonyl; base provides a strong nucleophile (OH⁻). researchgate.net |

| Temperature | Increased temperature accelerates hydrolysis | Provides energy to overcome the high activation barrier of amide bond cleavage. |

| Pentafluorophenyl Group | Complex electronic effects | Increases carbonyl electrophilicity but reduces nitrogen basicity, affecting tetrahedral intermediate stability. nih.gov |

| Solvent | Polar, protic solvents required | Water acts as the nucleophile and proton source/sink. |

N-alkylation of secondary amides like N-(pentafluorophenyl)pentanamide is challenging due to the low nucleophilicity of the amide nitrogen. stackexchange.com The electron-withdrawing PFP group further reduces the electron density on the nitrogen, exacerbating this issue. To achieve N-alkylation, the amide must typically be deprotonated with a strong base (e.g., sodium hydride) to form the corresponding amidate anion, which is a much stronger nucleophile. stackexchange.com

Once formed, the amidate can react with an alkyl halide in a standard SN2 reaction. However, a competing reaction, O-alkylation, can sometimes occur, leading to the formation of an isoimide intermediate. The choice of solvent and counter-ion can influence the N/O selectivity. Catalytic methods using transition metals like iridium or palladium have also been developed for the N-alkylation of amides under milder conditions. stackexchange.com

Acylation at the nitrogen atom would lead to the formation of a diacyl- or imide-type structure. This generally requires reacting the amide with a highly reactive acylating agent, such as an acyl chloride or anhydride (B1165640), often under basic conditions to facilitate the reaction.

Given the inherent stability of the amide bond, various strategies have been developed to "activate" it for cleavage or further transformation. nih.gov Activation typically involves disrupting the n-π resonance that is responsible for the bond's stability. nih.govnih.gov

Methods of Amide Bond Activation:

Electrophilic Activation: The amide's carbonyl oxygen can be activated by coordination to a Lewis acid or by reaction with an electrophile (e.g., triflic anhydride). This makes the carbonyl carbon significantly more electrophilic and can convert the nitrogen into a better leaving group. rsc.org

Geometric Destabilization: Physical distortion of the amide bond from its preferred planar geometry, for instance in strained ring systems (twisted amides), reduces resonance stabilization and makes the bond more susceptible to cleavage. nih.gov While not directly applicable to the acyclic N-(pentafluorophenyl)pentanamide, this principle highlights the importance of planarity for stability.

N-Aryl Group Activation: In N-aryl amides, the aromatic ring itself can be leveraged. For N-(pentafluorophenyl)pentanamide, the PFP group's electron-deficient nature makes the C-N bond susceptible to certain transition-metal-catalyzed reactions that proceed via insertion into the C-N bond. rsc.org

These activation methods enable transformations that are otherwise difficult, such as transamidation (exchange of the amine portion), reduction to amines, or conversion to other carbonyl derivatives like esters or ketones. nih.govrsc.org

Reactions Involving the Pentafluorophenyl Moiety

The pentafluorophenyl (PFP) group is a versatile functional handle due to its unique electronic properties. The five highly electronegative fluorine atoms make the aromatic ring extremely electron-deficient, which is the basis for its characteristic reactivity. mdpi.com

The most prominent reaction of the PFP group is nucleophilic aromatic substitution (SNAr). nih.gov The electron-deficient ring is highly activated towards attack by nucleophiles, with fluoride (B91410) acting as a good leaving group. This reaction typically proceeds via a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.org

Research has consistently shown that SNAr reactions on PFP-substituted compounds occur with high regioselectivity at the para-position (the fluorine atom at C4, opposite the point of attachment). mdpi.comnih.govscispace.com This preference is attributed to the superior resonance stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs para to the substituent. The charge can be delocalized onto the substituent without disrupting the aromaticity of the ring as severely as with ortho or meta attack.

A wide array of nucleophiles can be used to displace the para-fluorine atom, including:

Amines (primary and secondary)

Alcohols (alkoxides)

Thiols (thiolates)

Carbon nucleophiles

These reactions are often carried out in polar aprotic solvents like DMSO or DMF, which help to solvate the cationic counter-ion and promote the reaction. acsgcipr.orgscispace.com

Table 2: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on Pentafluorophenyl (PFP) Systems

| Nucleophile | Reagents/Conditions | Typical Product | Reference |

|---|---|---|---|

| Primary/Secondary Amines | R¹R²NH, Base (e.g., K₂CO₃), DMSO | para-(R¹R²N)-tetrafluorophenyl derivative | scispace.com |

| Alcohols | ROH, Base (e.g., NaH), DMF/Toluene | para-(RO)-tetrafluorophenyl derivative | nih.govdntb.gov.ua |

| Thiols | RSH, Base (e.g., K₂CO₃), DMF | para-(RS)-tetrafluorophenyl derivative | mdpi.com |

| Phenols | ArOH, Base (e.g., K₂CO₃), DMF | para-(ArO)-tetrafluorophenyl derivative | mdpi.com |

While para-substitution is dominant in SNAr reactions, functionalization at the ortho-positions (C2 and C6, adjacent to the amide linkage) can also be achieved, though it is generally less favorable. Steric hindrance from the amide group can disfavor attack at the ortho position. mdpi.com However, certain reaction conditions or intramolecular processes can favor ortho reactivity.

A key area of modern research is transition-metal-catalyzed C-H functionalization directed by existing functional groups. While the PFP ring lacks C-H bonds, the fluorine atoms themselves can act as directing groups. Reactions involving the activation of C-F bonds adjacent to other functionalities have been reported. For instance, metal complexes can coordinate to an ortho-fluorine, facilitating reactions at that site. Kinetically controlled lithiation of some fluoroarenes can favor the meta position, but thermodynamic control often leads to the more stable ortho-lithiated species. acs.org

An intriguing possibility is an intramolecular SNAr reaction, or "fluoride/amide exchange," where the amide oxygen could potentially attack an ortho-fluorine under certain conditions (e.g., strong base, high temperature) to form a five-membered heterocyclic ring. While intermolecular SNAr is far more common, related intramolecular cyclizations of N-aryl amides are known in organic synthesis. rsc.org Such a process would be highly dependent on the geometric feasibility of the cyclization transition state.

Radical Reactions on the Pentafluorophenyl Group

The pentafluorophenyl group in N-(pentafluorophenyl)pentanamide is susceptible to radical reactions due to the electron-withdrawing nature of the fluorine atoms, which can influence the stability of radical intermediates. Research into the homolytic reactions of perfluoroaromatic compounds has demonstrated the formation of pentafluorophenyl radicals from precursors like pentafluoroaniline upon reaction with pentyl nitrite. rsc.org These radicals are electrophilic in character and can participate in substitution reactions with various aromatic compounds. rsc.org

In the context of amide chemistry, radical-mediated reactions have been developed for the synthesis of complex heterocyclic structures. For instance, the radical-mediated divergent cyclization of benzamides can lead to the formation of perfluorinated or cyanated isoquinolinediones. rsc.org While not specific to N-(pentafluorophenyl)pentanamide, these studies highlight the utility of radical pathways in the functionalization of amide-containing molecules with perfluoroalkyl groups. rsc.org

Furthermore, electrochemical methods have been employed to generate radical species for synthetic applications. The direct electrochemical synthesis of pentafluorophenyl (PFP) esters from carboxylic acids and pentafluorophenol (B44920) proceeds via an oxyl-radical-promoted nucleophilic aromatic substitution. rsc.org This process involves the anodic activation of pentafluorophenol to its corresponding oxyl radical, which then facilitates the substitution of a fluorine atom by a carboxylate. rsc.org This demonstrates a viable pathway for forming new bonds at the pentafluorophenyl ring through a radical-mediated process.

The general reactivity of perfluoroalkyl radicals is an area of active investigation, with studies focusing on their association kinetics and unimolecular dissociation reactions. chemrxiv.orgchemrxiv.org This fundamental research provides insights into the stability and reactivity of fluorinated radical species, which is essential for understanding and predicting the outcomes of radical reactions involving compounds like N-(pentafluorophenyl)pentanamide.

Tautomerism and Isomerization Pathways

Tautomerism is a fundamental concept in the study of amides and related compounds, with the amide-imidol and keto-enol equilibria being of particular interest. beilstein-journals.orgresearchgate.netpressbooks.pub In fluorinated amide systems such as N-(pentafluorophenyl)pentanamide, the presence of the electron-withdrawing pentafluorophenyl group can significantly influence the position of these equilibria. The tautomeric equilibrium of amides is generally shifted towards the amide form, with the enol (or imidol) form being present in much lower concentrations. pressbooks.pub

The interconversion between tautomers can be catalyzed by both acids and bases. pressbooks.pub In base-catalyzed imine-enamine tautomerization, the process typically involves a two-step mechanism: the removal of a proton to form a resonance-stabilized carbanion, followed by the transfer of a proton to either the carbon or nitrogen atom. nih.gov The stability of the resulting tautomers can be influenced by factors such as intramolecular hydrogen bonding and the electronic effects of substituents. core.ac.uk

In fluorinated systems, theoretical and experimental studies using techniques like 15N NMR have been employed to investigate the enamine-imine tautomeric equilibrium. nih.govresearchgate.net For example, in the 4-trifluoromethyl[b]benzo-1,4-diazepine system, it was found that the equilibrium is entirely shifted towards the imine form. nih.govresearchgate.net This suggests that the presence of fluorine-containing groups can have a pronounced effect on the relative stability of tautomers. Computational studies are a powerful tool for calculating the thermodynamic stabilities of keto-enol tautomers of amides, providing insights into the equilibrium constants and the preference for one form over the other. coe.edu

The amide bond in N-(pentafluorophenyl)pentanamide exhibits partial double bond character due to resonance, which restricts rotation around the C-N bond. This restricted rotation gives rise to conformational isomers, typically referred to as cis and trans rotamers. The energy barrier to this rotation is a key parameter that influences the dynamic behavior of the molecule. ias.ac.in

For acyclic secondary amides, the trans conformation is generally preferred. nd.edu However, the conformational equilibrium can be influenced by noncovalent interactions and solvent effects. nd.edu In the case of N-(pyrimidin-2-yl)pentafluorobenzamide, a related compound, the cis amide bond is observed in the solid state, and a mixture of cis and trans rotamers is present in solution. nd.edu The equilibrium was found to be strongly dependent on the solvent, with the cis rotamer being entropically favored. nd.edu

The rotational barriers in amides typically range from 50 to 90 kJ/mol. ias.ac.in These barriers are influenced by the substituents on the amide nitrogen and the carbonyl carbon. The presence of bulky or electron-withdrawing groups, such as the pentafluorophenyl group, can affect the height of the rotational barrier. Theoretical calculations, such as Density Functional Theory (DFT), are often used to compute these barriers and to understand the factors that govern them. fcien.edu.uynih.gov For instance, in N-difluoromethylated amides, NMR analysis and DFT calculations have been used to investigate the conformational preferences, revealing the interplay of hydrogen-bonding, steric, and stereoelectronic effects. rsc.org

The following table summarizes the typical rotational energy barriers for various amides, providing a comparative context for N-(pentafluorophenyl)pentanamide.

| Amide | Rotational Barrier (kJ/mol) | Reference |

|---|---|---|

| Formamide (FA) | 66.9 (gas phase) | fcien.edu.uy |

| N,N-Dimethylformamide (DMF) | 81.2 (gas phase) | fcien.edu.uy |

| N,N-Dimethylacetamide (DMA) | 64.0 (gas phase) | fcien.edu.uy |

| N-Methylformamide (NMF) | 79.5 (chloroform) | fcien.edu.uy |

| N-Methylacetamide (NMA) | 75.3 (chloroform) | fcien.edu.uy |

Mechanistic Elucidation of Key Transformations

The elucidation of reaction mechanisms involving N-(pentafluorophenyl)pentanamide relies on the characterization of transient species such as reaction intermediates and transition states. In reactions of related N-pentafluorophenylcarbonimidoyl dihalides with aliphatic amines, a mechanism involving a tetrahedral intermediate has been proposed. researchgate.net The rate-limiting step in these reactions depends on the nature of the amine, being either the formation of the intermediate or its stereomutation. researchgate.net

Computational methods, particularly DFT, are invaluable for studying the potential energy surfaces of reactions and for locating and characterizing transition states. nih.govmdpi.com For example, in the thermal decomposition of N-substituted diacetamides, a six-membered ring transition state has been proposed and investigated computationally. mdpi.com Such studies provide insights into the geometry and energy of the transition state, which are crucial for understanding the reaction pathway.

In the context of tautomerism, theoretical studies can be used to calculate the energy barriers for the interconversion between tautomers. For N-hydroxy amidines, DFT calculations have shown that while the energy difference between the tautomers is relatively small, the barrier for their interconversion at room temperature is high, suggesting that the process is slow in the absence of a catalyst. researchgate.net The presence of solvent molecules, such as water, can significantly lower this barrier by participating in the proton transfer, thereby facilitating the tautomerization. researchgate.net

The reactivity of N-(pentafluorophenyl)pentanamide is governed by both kinetic and thermodynamic factors. Kinetic studies provide information about the rates of reactions and the factors that influence them, while thermodynamic studies reveal the relative stabilities of reactants, products, and intermediates.

The kinetics of base-catalyzed imine-enamine tautomerization have been studied for related systems, where the reaction can be modulated to favor either the kinetically or thermodynamically controlled product by changing the reaction conditions. nih.gov For example, in some cases, the imine form is kinetically favored, while the enamine form is thermodynamically favored. nih.gov

Computational chemistry plays a significant role in determining the kinetic and thermodynamic parameters of reactions. mdpi.comresearchgate.net For instance, transition state theory can be used in conjunction with DFT calculations to estimate reaction rate constants and activation barriers. researchgate.net Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy of reaction can also be calculated, providing a comprehensive understanding of the reaction energetics.

The following table presents a conceptual overview of the kinetic and thermodynamic parameters that are relevant to the study of the reactivity of N-(pentafluorophenyl)pentanamide.

| Parameter | Description | Relevance to N-(pentafluorophenyl)pentanamide |

|---|---|---|

| Rate Constant (k) | A measure of the speed of a chemical reaction. | Determines how quickly reactions such as tautomerization or conformational changes occur. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Indicates the height of the energy barrier for processes like amide bond rotation and chemical transformations. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | Indicates whether a reaction is exothermic or endothermic, providing insight into the stability of products versus reactants. |

| Entropy of Reaction (ΔS) | A measure of the change in disorder during a reaction. | Contributes to the overall free energy change and can be particularly important for isomerization reactions. |

| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Determines the spontaneity of a reaction and the position of equilibrium. |

Advanced Spectroscopic and Spectrometric Characterization Methodologies for N Pentafluorophenyl Pentanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as multidimensional techniques, a complete picture of the atomic arrangement and electronic distribution within N-(pentafluorophenyl)pentanamide can be achieved.

¹H, ¹³C, ¹⁹F NMR for Probing Electronic Environments and Connectivity

¹H NMR Spectroscopy: The proton NMR spectrum of N-(pentafluorophenyl)pentanamide provides crucial information about the pentanamide (B147674) portion of the molecule. The chemical shifts of the protons are influenced by their local electronic environment. chemistrysteps.com Protons closer to the electron-withdrawing amide group will be deshielded and appear at a higher chemical shift (downfield), while protons further away in the alkyl chain will be more shielded and appear at a lower chemical shift (upfield). chemistrysteps.com The integration of the signals corresponds to the number of protons, and the splitting patterns (e.g., triplets, sextets) arise from spin-spin coupling with neighboring protons, revealing the connectivity of the alkyl chain. compoundchem.com The amide proton (N-H) typically appears as a broad singlet, with its chemical shift being sensitive to solvent and temperature. compoundchem.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. oregonstate.edu Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of attached atoms. csustan.educompoundchem.com The carbonyl carbon of the amide group is significantly deshielded and appears at a low field, typically in the range of 160-180 ppm. compoundchem.com The carbons of the pentyl chain will have chemical shifts characteristic of sp³ hybridized carbons, generally between 10 and 40 ppm. compoundchem.com The carbons of the pentafluorophenyl ring will also have distinct chemical shifts, which can be influenced by the fluorine substituents. Due to the low natural abundance of ¹³C, these spectra are often acquired with proton decoupling to simplify the spectrum and enhance signal intensity. compoundchem.com However, coupling to the highly abundant ¹⁹F nuclei can sometimes lead to peak broadening or splitting for the carbons in the pentafluorophenyl ring. reddit.com

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the pentafluorophenyl group. alfa-chemistry.com With a natural abundance of nearly 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra are readily obtained. alfa-chemistry.com The chemical shifts of the fluorine atoms are very sensitive to their electronic environment and their position on the aromatic ring (ortho, meta, para). alfa-chemistry.comnih.gov The signals are typically referenced to an external standard like trichlorofluoromethane (B166822) (CFCl₃). alfa-chemistry.comucsb.edu The ortho-fluorines are expected to have a different chemical shift compared to the meta- and para-fluorines due to their proximity to the amide substituent. Coupling between the different fluorine nuclei on the ring (J-coupling) will result in complex splitting patterns that can be used to assign each fluorine resonance.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for N-(pentafluorophenyl)pentanamide

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

| N-H | 7.5 - 9.0 | broad singlet |

| α-CH₂ | 2.2 - 2.5 | triplet |

| β-CH₂ | 1.6 - 1.8 | sextet |

| γ-CH₂ | 1.3 - 1.5 | sextet |

| δ-CH₃ | 0.9 - 1.0 | triplet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for N-(pentafluorophenyl)pentanamide

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 170 - 175 |

| C (ipso) | 115 - 125 |

| C-F (ortho) | 135 - 145 |

| C-F (meta) | 138 - 148 |

| C-F (para) | 136 - 146 |

| α-CH₂ | 35 - 45 |

| β-CH₂ | 25 - 35 |

| γ-CH₂ | 20 - 30 |

| δ-CH₃ | 10 - 15 |

Table 3: Predicted ¹⁹F NMR Chemical Shift Ranges for N-(pentafluorophenyl)pentanamide (relative to CFCl₃)

| Fluorine(s) | Predicted Chemical Shift (ppm) |

| ortho-F | -160 to -170 |

| meta-F | -150 to -160 |

| para-F | -140 to -150 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. sdsu.eduemerypharma.com Cross-peaks in the COSY spectrum of N-(pentafluorophenyl)pentanamide will connect the signals of adjacent methylene (B1212753) groups in the pentyl chain (e.g., α-CH₂ to β-CH₂, β-CH₂ to γ-CH₂, etc.), allowing for a sequential walk along the chain to confirm the ¹H assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. emerypharma.comcolumbia.edu Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing a direct and unambiguous assignment of the protonated carbons in the molecule. columbia.edu This is particularly useful for assigning the carbons of the pentyl chain.

Dynamic NMR and Conformational Analysis

The amide bond in N-(pentafluorophenyl)pentanamide has a partial double bond character, which can lead to restricted rotation around the C-N bond. This can result in the presence of two distinct conformers (cis and trans) in solution. researchgate.net Dynamic NMR spectroscopy is a powerful tool to study such conformational exchange processes. copernicus.org

By acquiring NMR spectra at different temperatures, the rate of interconversion between the conformers can be studied. researchgate.net At low temperatures, the exchange may be slow on the NMR timescale, resulting in separate sets of signals for each conformer. As the temperature is increased, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single averaged signal at higher temperatures. copernicus.org By analyzing the line shapes of the signals at different temperatures, the energy barrier to rotation around the amide bond can be determined. researchgate.net Nuclear Overhauser Effect (NOE) experiments can also provide information about the spatial proximity of different protons in the molecule, helping to distinguish between the cis and trans conformers. copernicus.org The conformational preferences of the molecule can also be investigated using quantum mechanical calculations, which can provide insights into the relative stabilities of different conformers. nih.govnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Analysis of Amide Vibrations and Pentafluorophenyl Signatures

Amide Vibrations: The amide group gives rise to several characteristic absorption bands in the IR spectrum. s-a-s.org

Amide I band: This band, typically appearing in the region of 1630-1680 cm⁻¹, is primarily due to the C=O stretching vibration. nih.gov Its exact position is sensitive to hydrogen bonding and the conformation of the amide group.

Amide II band: Found between 1510 and 1570 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations. s-a-s.org

Amide III band: This is a more complex vibration involving C-N stretching and N-H bending, appearing in the 1250-1350 cm⁻¹ region. s-a-s.org

N-H stretching: The N-H stretching vibration of a secondary amide typically appears as a single sharp band in the range of 3250-3450 cm⁻¹. youtube.com The presence and strength of hydrogen bonding can cause this band to broaden and shift to lower frequencies. youtube.com

Pentafluorophenyl Signatures: The pentafluorophenyl group also has characteristic vibrational modes. The C-F stretching vibrations typically give rise to strong absorptions in the fingerprint region of the IR spectrum, generally between 1100 and 1400 cm⁻¹. The aromatic C=C stretching vibrations will appear in the 1450-1650 cm⁻¹ region.

Interpretation of Vibrational Modes in Relation to Molecular Structure

The number of vibrational modes for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms. libretexts.orgyoutube.com For N-(pentafluorophenyl)pentanamide, this results in a large number of possible vibrations. The analysis of the IR and Raman spectra involves identifying the characteristic group frequencies to confirm the presence of the amide and pentafluorophenyl functionalities. s-a-s.org

The position, intensity, and shape of the vibrational bands can provide further structural information. For example, the frequency of the Amide I band can give an indication of the degree of intermolecular hydrogen bonding in the solid state or in concentrated solutions. nih.gov Shifts in the vibrational frequencies of the pentafluorophenyl ring can be correlated with the electronic effects of the amide substituent. By comparing the experimental spectra with those predicted from computational calculations, a more detailed assignment of the individual vibrational modes can be achieved, leading to a deeper understanding of the molecular structure and bonding in N-(pentafluorophenyl)pentanamide.

Table 4: Characteristic Infrared Absorption Frequencies for N-(pentafluorophenyl)pentanamide

| Functional Group | Vibration | Predicted Frequency Range (cm⁻¹) |

| Amide | N-H stretch | 3250 - 3450 |

| Alkyl | C-H stretch | 2850 - 3000 |

| Amide | C=O stretch (Amide I) | 1630 - 1680 |

| Amide | N-H bend, C-N stretch (Amide II) | 1510 - 1570 |

| Aromatic | C=C stretch | 1450 - 1650 |

| Pentafluorophenyl | C-F stretch | 1100 - 1400 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of N-(pentafluorophenyl)pentanamide, providing definitive information on its molecular weight and elemental composition, as well as insights into its chemical structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of N-(pentafluorophenyl)pentanamide. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula.

The molecular formula of N-(pentafluorophenyl)pentanamide is C₁₁H₁₀F₅NO. Using the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O), the theoretical monoisotopic mass can be calculated. Experimental determination via HRMS would aim to match this theoretical value, thereby confirming the molecular formula and ruling out other potential formulas with the same nominal mass.

Table 1: Theoretical Mass Data for N-(pentafluorophenyl)pentanamide

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀F₅NO |

| Theoretical Monoisotopic Mass | 283.0659 u |

| Nominal Mass | 283 u |

This table presents the calculated theoretical mass values for the specified compound.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. nih.govproquest.com In an MS/MS experiment, the intact molecular ion of N-(pentafluorophenyl)pentanamide (the precursor ion, m/z 283.0659) is selected and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, charged fragments (product ions). The resulting fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" for identification.

For N-(pentafluorophenyl)pentanamide, the most probable fragmentation pathway involves the cleavage of the amide bond (C-N), which is the most labile bond in the structure under MS/MS conditions. This cleavage would result in two primary fragment ions. The strong electron-withdrawing effect of the pentafluorophenyl group significantly influences the fragmentation. lookchem.com Studies on similar pentafluorophenyl-containing compounds, such as pentafluorophenylhydrazones, show a characteristic cleavage that produces an ion corresponding to the pentafluorophenylamine moiety. lookchem.com

Expected Fragmentation Pathways:

Formation of the acylium ion: Cleavage of the C-N bond can generate the pentanoyl cation.

Formation of the pentafluorophenylaminyl radical cation: The same cleavage event would produce a fragment containing the pentafluorophenylamine structure.

Table 2: Predicted MS/MS Fragmentation of N-(pentafluorophenyl)pentanamide

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Formula | Fragment m/z (monoisotopic) |

|---|---|---|---|

| 283.0659 | [CH₃(CH₂)₃CO]⁺ | C₅H₉O | 85.0648 |

| 283.0659 | [C₆F₅NH]⁺ | C₆HF₅N | 182.0026 |

This interactive table details the primary product ions expected from the tandem mass spectrometric analysis of N-(pentafluorophenyl)pentanamide.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single crystal X-ray diffraction (SC-XRD) analysis of a suitable, high-quality crystal of N-(pentafluorophenyl)pentanamide would yield a definitive structural model. fiveable.me This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. fiveable.me The analysis provides the precise coordinates of each atom in the crystal's unit cell.

From this data, the following structural parameters can be determined:

Bond Lengths and Angles: Precise measurements for all bonds (C-C, C-H, C-F, C-N, C=O) and the angles between them.

Molecular Conformation: The dihedral angles defining the conformation of the flexible pentyl chain can be established. The analysis would also reveal the relative orientation of the planar pentafluorophenyl ring with respect to the amide plane. Studies on structurally related molecules show that the conformation is often a result of minimizing steric hindrance while maximizing favorable intermolecular interactions. rsc.org

Analysis of Intermolecular Interactions and Crystal Packing

Key intermolecular interactions likely to be observed include:

N-H···O Hydrogen Bonding: The classic and strong interaction between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This is a primary interaction that often leads to the formation of chains or dimers in related amide structures.

C-H···F Interactions: Weak hydrogen bonds can form between the C-H bonds of the pentyl group and the fluorine atoms of the pentafluorophenyl ring on an adjacent molecule. researchgate.net

π-π Stacking: The electron-deficient pentafluorophenyl ring can engage in stacking interactions with the aromatic rings of neighboring molecules. nih.gov The nature of this interaction is often described as an aryl···perfluoroaryl interaction. researchgate.net

F···F Contacts: Short contacts between fluorine atoms on adjacent molecules also contribute to the stability of the crystal packing. dtic.mil

Table 3: Potential Intermolecular Interactions in Crystalline N-(pentafluorophenyl)pentanamide

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bond | N-H | C=O | Strong interaction forming primary structural motifs like chains or dimers. |

| Weak Hydrogen Bond | C-H (alkyl) | F-C (aryl) | Contributes to the three-dimensional packing arrangement. researchgate.net |

| π-π Stacking | Pentafluorophenyl Ring | Pentafluorophenyl Ring | Stacking of electron-deficient aromatic rings stabilizes the lattice. nih.govresearchgate.net |

| Halogen Contacts | F-C (aryl) | F-C (aryl) | Short F···F contacts that help consolidate the crystal packing. dtic.mil |

This table summarizes the significant intermolecular forces anticipated to direct the crystal packing of N-(pentafluorophenyl)pentanamide.

Other Spectroscopic Techniques for Specialized Analysis

While MS and XRD provide core structural and molecular weight information, other spectroscopic methods are essential for a comprehensive characterization of N-(pentafluorophenyl)pentanamide in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would provide information on the number and chemical environment of the protons in the pentyl chain. The chemical shifts and coupling patterns would confirm the structure of the alkyl group.

¹³C NMR: Would show distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon and the six carbons of the pentafluorophenyl ring, which would appear as complex multiplets due to C-F coupling.

¹⁹F NMR: This is particularly informative for fluorinated compounds. It would show signals corresponding to the fluorine atoms on the aromatic ring, with their chemical shifts and coupling patterns providing confirmation of the pentafluorosubstitution pattern.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for N-(pentafluorophenyl)pentanamide would include a strong absorption for the C=O (amide I) stretching vibration (typically ~1650-1680 cm⁻¹), an N-H stretching vibration (~3200-3400 cm⁻¹), and strong absorptions corresponding to the C-F bonds of the pentafluorophenyl ring.

UV-Visible Spectroscopy for Electronic Transitions

The electronic absorption properties of a molecule, observable through UV-Visible spectroscopy, are dictated by the types of electronic transitions that can occur when the molecule interacts with ultraviolet or visible light. For a compound like N-(pentafluorophenyl)pentanamide, one would anticipate transitions involving the π-electrons of the aromatic ring and the n-electrons of the amide group.

Theoretically, the primary electronic transitions expected would be π → π* and n → π. The π → π transitions, typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the pentafluorophenyl ring. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron from the nitrogen or oxygen atom of the amide group to a π* antibonding orbital of the carbonyl group or the aromatic ring.

The pentafluorophenyl group, being an electron-withdrawing moiety, would be expected to influence the energy of these transitions compared to a non-fluorinated analogue. This is due to the inductive effect of the fluorine atoms, which can alter the energy levels of the molecular orbitals. However, without experimental spectra or computational studies for N-(pentafluorophenyl)pentanamide, specific absorption maxima (λmax) and molar absorptivity (ε) values cannot be provided.

A search of the scientific literature did not yield any published UV-Visible spectra or associated data tables for N-(pentafluorophenyl)pentanamide. Studies on related compounds containing a pentafluorophenyl group or an amide linkage exist, but direct extrapolation of their spectral data to N-(pentafluorophenyl)pentanamide would be speculative and scientifically unsound. For instance, while research on amides, in general, has explored their electronic transitions, the specific influence of the pentafluorophenyl substituent on the pentanamide backbone has not been characterized.

Table 4.5.1.1: Hypothetical UV-Visible Absorption Data for N-(pentafluorophenyl)pentanamide

| Transition | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε, L·mol-1·cm-1) |

| π → π | ~200-280 | High |

| n → π | ~250-350 | Low |

| Note: This table is a theoretical estimation based on general principles of UV-Visible spectroscopy and data for analogous compounds. No specific experimental or computational data for N-(pentafluorophenyl)pentanamide has been found in the reviewed literature. |

Circular Dichroism (CD) Spectroscopy for Chiral N-(pentafluorophenyl)pentanamide Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. For a derivative of N-(pentafluorophenyl)pentanamide to be CD-active, it must possess a chiral center. This could be introduced, for example, by using a chiral carboxylic acid derivative in the synthesis, such as (R)- or (S)-2-methylpentanoic acid instead of pentanoic acid.

If such chiral derivatives were synthesized, their CD spectra would provide valuable information about their absolute configuration and conformation in solution. The Cotton effect, which is the characteristic change in sign of the CD signal near an absorption band, would be observed for the electronic transitions of the chromophores in the molecule, namely the pentafluorophenyl ring and the amide group.

The sign and magnitude of the Cotton effects would be dependent on the spatial arrangement of these chromophores relative to the chiral center. However, the scientific literature search did not reveal any studies on the synthesis or CD spectroscopic analysis of chiral derivatives of N-(pentafluorophenyl)pentanamide. While there is extensive research on the CD spectroscopy of various chiral amides and compounds with chiral aromatic systems, the absence of data for this specific class of compounds prevents any detailed discussion of their chiroptical properties.

Table 4.5.2.1: Anticipated Chromophores for CD Analysis in Chiral N-(pentafluorophenyl)pentanamide Derivatives

| Chromophore | Associated Electronic Transition(s) | Expected Wavelength Region for Cotton Effect (nm) |

| Pentafluorophenyl ring | π → π | ~200-280 |

| Amide | n → π | ~250-350 |

| Note: This table outlines the chromophoric groups that would be expected to give rise to CD signals in a chiral derivative of N-(pentafluorophenyl)pentanamide. No experimental CD spectra have been reported. |

Computational and Theoretical Chemistry Approaches to N Pentafluorophenyl Pentanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of N-(pentafluorophenyl)pentanamide at a molecular level. These calculations provide a theoretical framework for interpreting experimental data and predicting chemical properties.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometries and electronic properties of molecules like N-(pentafluorophenyl)pentanamide. DFT calculations can provide highly precise structures, which are crucial for analyzing the molecule's functionality. nih.gov These methods have been successfully applied to optimize the geometries of large molecular systems, demonstrating their capability to handle complex structures. nih.gov

DFT analysis is also critical in understanding the electronic configurations of complex molecules, such as in determining the ground states of uranium(II) complexes. nih.gov The choice of functional and basis set, for instance, ωB97XD/aug-cc-pvdz, has been shown to provide a good balance of accuracy and computational cost for predicting properties of fluorinated molecules. researchgate.net The electronic properties derived from DFT, such as the distribution of electron density, are essential for predicting how the molecule will interact with other chemical species. rsc.org

Hartree-Fock and Post-Hartree-Fock Methods for Refined Calculations

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides a good starting point for more complex calculations. q-chem.com While HF theory offers valuable qualitative insights, especially for the molecular structures of organic compounds, it does not fully account for electron correlation. q-chem.comnih.gov

To achieve higher accuracy, post-Hartree-Fock methods are employed. wikipedia.org These methods, such as Configuration Interaction (CI), Coupled Cluster (CC), and Møller-Plesset (MP) perturbation theory, build upon the HF results to include the effects of electron correlation. wikipedia.orgpku.edu.cnststephens.net.in Post-HF methods are generally more computationally intensive but yield more accurate results, which is particularly important for processes like molecular dissociation or the study of excited states. wikipedia.org The choice between different post-HF methods depends on the specific properties being investigated and the desired level of accuracy. pku.edu.cn

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data for structure verification. DFT-based procedures have been developed to accurately and efficiently predict 19F NMR chemical shifts for molecules containing fluorine. rsc.org The accuracy of these predictions is dependent on the chosen level of theory and basis set. nsf.gov For instance, the ωB97XD functional with the aug-cc-pvdz basis set has been recommended for its balance of accuracy and computational efficiency in predicting 19F NMR chemical shifts. researchgate.net

These computational tools can assist in the characterization of reaction intermediates and products. researchgate.net The prediction of vibrational frequencies is another important application, often used to identify stable molecular structures and to interpret infrared and Raman spectra.

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides a detailed picture of the electronic distribution and energy levels within a molecule, which is crucial for understanding its chemical reactivity and electronic properties.

HOMO-LUMO Energy Gaps and Their Implications for Reactivity and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. physchemres.org A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable and more reactive. physchemres.orgresearchgate.net

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energies of these orbitals and their gap can be calculated using methods like DFT. schrodinger.com These calculations can reveal how modifications to the molecular structure, such as the introduction of fluorine atoms, can alter the HOMO and LUMO energy levels and, consequently, the molecule's electronic and photophysical properties. nih.gov For example, in a study of tetranuclear gold(I) fluorinated amidinate complexes, an increase in fluorine atoms led to a decrease in the contribution of the amidinate ligands to the HOMO orbital. nih.gov

Charge Distribution and Electrostatic Potential Maps

The distribution of charge within a molecule and its resulting electrostatic potential are fundamental to understanding its interactions with other molecules. Electrostatic potential (ESP) maps are a valuable tool for visualizing regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). sparkle.pro.brwalisongo.ac.id These maps can be generated from computational calculations and provide a visual representation of where a molecule is likely to undergo electrophilic or nucleophilic attack. walisongo.ac.id

The color-coding of ESP maps, typically with red indicating negative potential and blue indicating positive potential, allows for the intuitive identification of acidic and basic regions. sparkle.pro.br The combination of ESP maps with Natural Bond Orbital (NBO) analysis can provide a more quantitative understanding of the charge distribution. walisongo.ac.id This combined approach has been used to explain the reactivity differences between various substituted halobenzenes in nucleophilic aromatic substitution reactions. walisongo.ac.id

Intermolecular Interactions and Non-Covalent Bonding in N-(pentafluorophenyl)pentanamide

Computational chemistry provides powerful tools to investigate the complex network of intermolecular forces that govern the supramolecular assembly and solid-state structure of N-(pentafluorophenyl)pentanamide. These non-covalent interactions, though weaker than covalent bonds, are crucial in determining the compound's physical properties, crystal packing, and potential for molecular recognition.

Hydrogen Bonding Networks in N-(pentafluorophenyl)pentanamide Assemblies

The primary and most dominant non-covalent interaction in the assemblies of N-(pentafluorophenyl)pentanamide is hydrogen bonding. rsc.org The amide functional group is an excellent hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen, C=O). irb.hr This dual functionality allows molecules of N-(pentafluorophenyl)pentanamide to form extended and stable networks.

Halogen Bonding and Other Non-Covalent Interactions

Beyond classical hydrogen bonding, the highly fluorinated aromatic ring introduces the possibility of other significant non-covalent interactions, particularly halogen bonding.

Halogen Bonding: The fluorine atoms in the pentafluorophenyl ring can participate in halogen bonding, a directional interaction between a region of positive electrostatic potential on the halogen atom (the σ-hole) and a Lewis base. nih.gov While fluorine's σ-hole is generally less pronounced than that of heavier halogens, C-F···O=C and C-F···π interactions can still occur. Computational studies on other fluorinated organic molecules have identified short and directional C-H···F and C-F···F interactions that contribute to crystal stability. researchgate.net These interactions are primarily driven by electrostatics and dispersion forces. nih.gov

Other Interactions:

π-π Stacking: The electron-deficient pentafluorophenyl ring can engage in favorable π-π stacking interactions with electron-rich aromatic systems. However, in a pure crystal of N-(pentafluorophenyl)pentanamide, interactions would be between two perfluorinated rings. These are often referred to as arene-perfluoroarene interactions and are driven by complementary electrostatics, with the electron-poor fluorinated ring interacting with the slightly more electron-rich (though still deficient) π-system of another. nih.gov

C-H···π Interactions: The aliphatic C-H bonds of the pentanamide (B147674) chain can act as donors in C-H···π interactions with the face of the pentafluorophenyl ring of a neighboring molecule. researchgate.net

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Description |

| Hydrogen Bond | N-H | C=O | 4 - 8 | The strongest and most directional interaction, forming primary supramolecular chains. irb.hrresearchgate.net |

| Halogen Bond | C-F (σ-hole) | C=O or F | 0.5 - 2 | Weaker, directional interaction involving the fluorine atoms of the perfluorinated ring. researchgate.netnih.gov |

| π-π Interaction | Pentafluorophenyl ring | Pentafluorophenyl ring | 1 - 3 | Stacking of aromatic rings driven by electrostatic and dispersion forces. nih.gov |

| C-H···π Interaction | Aliphatic C-H | Pentafluorophenyl ring | 0.5 - 2.5 | Interaction between the alkyl chain and the aromatic ring face. researchgate.net |

| Dispersion Forces | Entire Molecule | Entire Molecule | Variable | Omnipresent attractive forces significant for large, polarizable molecules. libretexts.org |

Topological Analyses (e.g., ELF, LOL, ALIE, RDG) for Characterizing Weak Interactions

To visualize and quantify the weak intermolecular interactions within N-(pentafluorophenyl)pentanamide assemblies, various computational tools based on electron density topology are employed. nih.gov These methods provide a visual and chemical understanding that goes beyond simple geometric criteria.

Reduced Density Gradient (RDG): The RDG method is particularly effective at identifying and visualizing non-covalent interactions in real space. nih.gov It plots the reduced electron density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This allows for the clear distinction between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive interactions (steric clashes). For N-(pentafluorophenyl)pentanamide, an RDG analysis would reveal large, low-gradient surfaces between the N-H and C=O groups, characteristic of hydrogen bonds, and smaller surfaces corresponding to C-H···F and potential halogen bonds. nih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map the electron localization in a molecule. They are useful for visualizing covalent bonds and lone pairs. In the context of intermolecular interactions, they can help characterize the electron density depletion on the hydrogen atom in a hydrogen bond and the localization of lone pairs on the acceptor atom (e.g., carbonyl oxygen).

Average Local Ionization Energy (ALIE): ALIE is a descriptor that reflects the energy required to remove an electron at any point in space. Regions of low ALIE correspond to areas where electrons are most loosely bound, such as the lone pair regions of Lewis bases. In an analysis of N-(pentafluorophenyl)pentanamide, the carbonyl oxygen and the fluorine atoms would exhibit low ALIE values, identifying them as the most likely sites for electrophilic attack or interaction with hydrogen/halogen bond donors.

| Analysis Tool | Information Provided | Application to N-(pentafluorophenyl)pentanamide |

| RDG | Identifies and visualizes the location and nature of non-covalent interactions. nih.gov | Would map the H-bonding network (N-H···O=C) and weaker C-H···F and π-stacking interactions. |

| ELF / LOL | Maps regions of high electron localization (bonds, lone pairs). | Would visualize the lone pairs on the carbonyl oxygen and fluorine atoms, confirming their role as acceptors. |

| ALIE | Highlights regions of high chemical reactivity (low ionization energy). | Would identify the carbonyl oxygen as the primary site for hydrogen bonding. |

| Hirshfeld Surface | Partitions crystal space to visualize and quantify intermolecular contacts. ijcce.ac.ir | Would quantify the percentage of crystal surface involved in H-bonds, F···H contacts, F···F contacts, etc. |

Reaction Mechanism Simulations

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and factors controlling selectivity. pitt.edu

Computational Modeling of Reaction Pathways and Transition States

The synthesis of N-(pentafluorophenyl)pentanamide typically involves the acylation of pentafluoroaniline with a pentanoyl derivative, such as pentanoyl chloride or pentanoic anhydride (B1165640). Computational modeling, primarily using Density Functional Theory (DFT), can map the entire reaction energy profile.

A plausible reaction mechanism for the reaction with pentanoyl chloride would proceed via a nucleophilic addition-elimination pathway. researchgate.net Computational modeling of this process would involve:

Reactant Complex Formation: Modeling the initial non-covalent association of pentafluoroaniline and pentanoyl chloride.

Transition State 1 (TS1): Locating the transition state for the nucleophilic attack of the aniline (B41778) nitrogen onto the carbonyl carbon. This is often the rate-determining step. researchgate.net Vibrational frequency analysis is used to confirm the transition state, which should have exactly one imaginary frequency corresponding to the bond-forming/bond-breaking process.

Tetrahedral Intermediate: Characterizing the geometry and stability of the tetrahedral intermediate formed after the initial attack.

Transition State 2 (TS2): Locating the transition state for the elimination of the chloride leaving group to reform the carbonyl double bond.

Product Complex: Modeling the final complex of N-(pentafluorophenyl)pentanamide and the HCl byproduct.

Prediction of Selectivity and Yields in Synthetic Transformations

Computational modeling can be extended to predict the selectivity of reactions where multiple products are possible. For instance, if a reactant possesses multiple nucleophilic sites, comparing the activation energies for attack at each site can predict the regioselectivity. The pathway with the lower activation energy barrier will be kinetically favored, leading to the major product. mdpi.com

In the synthesis of N-(pentafluorophenyl)pentanamide, while the primary amine is the most nucleophilic site, side reactions could potentially occur. For example, under certain conditions, Friedel-Crafts-type reactions on the aromatic ring could be a competing pathway. Computational simulations can assess the feasibility of these side reactions by calculating their activation barriers. If the barrier for a side reaction is significantly higher than that of the desired amidation, it can be predicted that the reaction will be highly selective and produce a high yield of N-(pentafluorophenyl)pentanamide. nih.govresearchgate.net

Furthermore, theoretical calculations can help optimize reaction conditions. The effect of different solvents can be modeled using implicit or explicit solvent models, and the role of catalysts can be investigated by modeling their interaction with the reactants and transition states. pitt.edu This predictive power allows for the rational design of synthetic protocols, minimizing trial-and-error experimentation.

Structure Activity/property Relationship Studies: Theoretical and Mechanistic Aspects

Impact of the Pentafluorophenyl Group on Amide Reactivity and Stability

The introduction of a pentafluorophenyl group to the nitrogen atom of pentanamide (B147674) induces significant changes in the electronic and steric environment of the amide bond, thereby altering its reactivity and stability.

Electronic Effects of Fluorine Atoms on the Amide Bond

The five fluorine atoms on the phenyl ring exert a powerful electron-withdrawing effect through both induction (σ-withdrawal) and resonance (π-withdrawal). This has several key consequences for the adjacent amide bond. The high electronegativity of fluorine polarizes the C-F bonds, which in turn withdraws electron density from the aromatic ring and, consequently, from the amide nitrogen. rroij.com This reduction in electron density on the nitrogen atom decreases its basicity and nucleophilicity.

The pKa of the N-H proton in N-(pentafluorophenyl)pentanamide is expected to be significantly lower (more acidic) than that of simple secondary amides. This is a direct consequence of the stabilization of the resulting conjugate base (the amidate anion) by the strongly electron-withdrawing pentafluorophenyl ring. While a precise pKa value for N-(pentafluorophenyl)pentanamide is not documented, data for related fluorinated compounds, such as pentafluorophenol (B44920) (pKa ~5.5), underscore the potent acidifying effect of the C6F5 group. ut.ee

Steric Hindrance and Conformational Preferences Induced by the Perfluorinated Ring

In N-aryl amides, there is a general preference for a trans conformation of the amide bond, where the aryl group and the carbonyl oxygen are on opposite sides of the C-N bond. However, the presence of bulky ortho-substituents on the aryl ring can lead to a twisted conformation, where the plane of the aryl ring is not coplanar with the amide plane to minimize steric repulsion. In N-(pentafluorophenyl)pentanamide, the two ortho-fluorine atoms contribute to this steric clash.

Furthermore, studies on N-(pyrimidin-2-yl)pentafluorobenzamide have shown that interactions between the perfluorinated ring and other parts of the molecule can stabilize specific conformations. arkat-usa.org In some cases, an intramolecular interaction between a lone pair on another part of the molecule and the electron-deficient center of the pentafluorophenyl ring can favor a cis amide conformation. arkat-usa.org While the pentanoyl group in N-(pentafluorophenyl)pentanamide lacks a strong lone-pair donor to induce such a dramatic conformational shift, the inherent steric and electronic properties of the pentafluorophenyl group will undoubtedly dictate specific conformational preferences that influence its intermolecular interactions and potential biological activity.

Rational Design Principles for Fluorinated Amides

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical and biological properties. The principles applied to other fluorinated compounds can be extended to the rational design of molecules based on the N-(pentafluorophenyl)pentanamide scaffold.

Modulating Reactivity through Strategic Fluorine Placement

The degree and position of fluorination on the phenyl ring are critical determinants of reactivity. While N-(pentafluorophenyl)pentanamide features a perfluorinated ring, the principles of strategic fluorine placement are evident when considering hypothetical analogs. For instance, the introduction of fewer fluorine atoms or their placement at different positions (ortho, meta, para) would systematically alter the electronic and steric properties of the amide.